3-(4-chlorophenyl)-4-(4-hydroxyphenyl)-5-(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
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Overview
Description
3-(4-CHLOROPHENYL)-4-(4-HYDROXYPHENYL)-5-(4-METHOXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound that belongs to the class of pyrrolopyrazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CHLOROPHENYL)-4-(4-HYDROXYPHENYL)-5-(4-METHOXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. Common starting materials include substituted phenyl hydrazines and appropriate aldehydes or ketones. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product formation.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Substitution reactions, particularly electrophilic or nucleophilic substitutions, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, the compound may be studied for its potential biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, the compound could be explored as a lead compound for drug development. Its structural features may allow it to interact with specific enzymes or receptors, making it a candidate for therapeutic applications.
Industry
In the industrial sector, the compound may find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and functional properties.
Mechanism of Action
The mechanism of action of 3-(4-CHLOROPHENYL)-4-(4-HYDROXYPHENYL)-5-(4-METHOXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-4-(4-hydroxyphenyl)-5-phenyl-1H-pyrrolo[3,4-c]pyrazol-6-one
- 3-(4-Methoxyphenyl)-4-(4-hydroxyphenyl)-5-phenyl-1H-pyrrolo[3,4-c]pyrazol-6-one
Uniqueness
The uniqueness of 3-(4-CHLOROPHENYL)-4-(4-HYDROXYPHENYL)-5-(4-METHOXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds. These differences can influence its reactivity, stability, and interactions with biological targets.
Properties
Molecular Formula |
C24H18ClN3O3 |
---|---|
Molecular Weight |
431.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-4-(4-hydroxyphenyl)-5-(4-methoxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C24H18ClN3O3/c1-31-19-12-8-17(9-13-19)28-23(15-4-10-18(29)11-5-15)20-21(26-27-22(20)24(28)30)14-2-6-16(25)7-3-14/h2-13,23,29H,1H3,(H,26,27) |
InChI Key |
NKRNOYORVPRFRL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(C3=C(C2=O)NN=C3C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)O |
Origin of Product |
United States |
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